An In-depth Technical Guide to the Synthesis and Properties of Chlorotris(triphenylphosphine)copper(I)
An In-depth Technical Guide to the Synthesis and Properties of Chlorotris(triphenylphosphine)copper(I)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a coordination complex of significant interest in synthetic chemistry.[1] This whitepaper provides a comprehensive overview of its synthesis, physical and chemical properties, and structural characteristics. Detailed experimental protocols for its preparation are presented, along with tabulated quantitative data for key properties. The document also includes a visual representation of the synthesis workflow to facilitate a deeper understanding of the process. This guide is intended to be a valuable resource for researchers and professionals utilizing this versatile copper(I) complex in various applications, including catalysis and materials science.[2]
Introduction
Chlorotris(triphenylphosphine)copper(I) is a stable, pseudo-tetrahedral copper(I) complex that has found extensive use as a catalyst and a precursor in the synthesis of novel materials.[3] The complex features a central copper(I) ion coordinated to one chloride ligand and three triphenylphosphine (B44618) (PPh₃) ligands.[2] The steric bulk and electronic properties of the triphenylphosphine ligands are crucial in stabilizing the copper(I) oxidation state, which in turn influences the reactivity and solubility of the complex.[2][3] This compound is a cornerstone in inorganic and organometallic chemistry, primarily facilitating the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and advanced materials.[1]
Synthesis of Chlorotris(triphenylphosphine)copper(I)
The preparation of chlorotris(triphenylphosphine)copper(I) can be reliably achieved through two primary methods: direct combination of copper(I) chloride with triphenylphosphine, and the in-situ reduction of a copper(II) salt in the presence of excess triphenylphosphine.[1][3]
Experimental Protocols
Method 1: Direct Reaction of Copper(I) Chloride and Triphenylphosphine [1][3]
This is the most common and straightforward method for the synthesis of CuCl(PPh₃)₃.
-
Materials and Reagents:
-
Copper(I) chloride (CuCl)
-
Triphenylphosphine (PPh₃)
-
Ethanol (B145695) or Acetonitrile
-
Diethyl ether
-
Nitrogen or Argon gas (for inert atmosphere)
-
-
Procedure:
-
In a round-bottomed flask, suspend copper(I) chloride in ethanol under an inert atmosphere.
-
In a separate flask, dissolve a stoichiometric excess of triphenylphosphine (typically 3 to 4 equivalents) in warm ethanol.
-
Slowly add the triphenylphosphine solution to the copper(I) chloride suspension with continuous stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction, leading to the formation of a white precipitate.
-
After the reaction is complete (usually within 1-2 hours), the mixture is cooled, and the white product is collected by filtration.
-
The collected solid is washed with ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.
-
The final product is dried under vacuum.
-
Method 2: In-situ Reduction of Copper(II) Chloride [1]
This method utilizes a copper(II) salt, with the excess triphenylphosphine acting as both a ligand and a reducing agent.
-
Materials and Reagents:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Triphenylphosphine (PPh₃)
-
Ethanol (90 mL)
-
-
Procedure:
-
In a 100 mL round-bottomed flask, dissolve copper(II) chloride dihydrate (1.71 g, 10 mmol) in 90 mL of ethanol.
-
Heat the resulting mixture to reflux with stirring.
-
Once refluxing, add triphenylphosphine (3.93 g, 15 mmol) in small portions over several minutes. A color change and the formation of a precipitate will be observed as the Cu(II) is reduced to Cu(I) and the complex forms.
-
After the complete addition of triphenylphosphine, maintain the mixture at reflux for an additional 30 minutes.
-
Allow the mixture to cool to room temperature, which will further promote the precipitation of the product.
-
Collect the white crystalline product by filtration.
-
Wash the product with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for chlorotris(triphenylphosphine)copper(I).
Properties of Chlorotris(triphenylphosphine)copper(I)
Physical Properties
The physical properties of chlorotris(triphenylphosphine)copper(I) are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₅₄H₄₅ClCuP₃ | [4] |
| Molecular Weight | 885.86 g/mol | [4][5] |
| Appearance | White crystalline solid | |
| Melting Point | 175 °C (decomposes) | [6][7] |
| Solubility | Soluble in many organic solvents | [1] |
| Purity | Typically >97% | [8][9] |
Structural and Spectroscopic Properties
Chlorotris(triphenylphosphine)copper(I) exhibits a pseudo-tetrahedral coordination geometry around the central copper(I) ion.[1][3] The structural parameters can vary slightly depending on the crystalline form (e.g., solvated or unsolvated).[3]
Table 2: Crystallographic Data for [CuCl(PPh₃)₃]·C₄H₈O (Tetrahydrofuran solvate) [3][10]
| Parameter | Value |
| Coordination Geometry | Pseudo-tetrahedral |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Cu-Cl Bond Length | 2.3409(16) Å |
| Average Cu-P Bond Length | ~2.35 Å |
| Average P-Cu-P Bond Angle | 110.1(6)° |
| Average Cl-Cu-P Bond Angle | 108.8(6)° |
Table 3: Spectroscopic Data
| Technique | Key Features / Values | Reference |
| FT-IR | Shows characteristic bands for triphenylphosphine and a Cu-Cl stretching frequency. Photolysis can lead to the formation of triphenylphosphine oxide. | [3][11] |
| ³¹P NMR | A single resonance indicates the equivalence of the three phosphine (B1218219) ligands in solution. The chemical shift is sensitive to the solvent and coordination environment. | [3] |
| UV-Vis | Used to study the electronic structure and ligand exchange reactions. | [3][11] |
Stability and Handling
Chlorotris(triphenylphosphine)copper(I) is relatively stable in air as a solid, which makes it a convenient source of copper(I).[3] However, solutions of the complex can be susceptible to oxidation. Therefore, it is recommended to handle solutions under an inert atmosphere (e.g., nitrogen or argon). The compound should be stored at room temperature, protected from light.[12] For long-term storage in solvent, temperatures of -20°C to -80°C are recommended.[12]
Applications
Chlorotris(triphenylphosphine)copper(I) is a versatile reagent and catalyst in a variety of organic transformations. It is particularly effective as a catalyst in controlled radical polymerization, most notably in Atom Transfer Radical Polymerization (ATRP), which allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[2] It is also a highly efficient pre-catalyst for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[13] Furthermore, it has shown promise in biological applications, with studies indicating its potential as an antibacterial, antifungal, and antitumor agent due to its interaction with DNA.[5][12]
Conclusion
This technical guide has provided a detailed overview of the synthesis and properties of chlorotris(triphenylphosphine)copper(I). The experimental protocols and tabulated data offer a practical resource for researchers working with this important copper(I) complex. Its stability, well-defined structure, and catalytic activity make it an invaluable tool in various fields of chemical research and development.
References
- 1. Chlorotris(triphenylphosphine)copper | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chlorotris(triphenylphosphine)copper [webbook.nist.gov]
- 5. Chlorotris(triphenylphosphine)copper - Nordic Biosite [nordicbiosite.com]
- 6. 15709-76-9 CAS MSDS (CHLOROTRIS(TRIPHENYLPHOSPHINE)COPPER(I)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. CHLOROTRIS(TRIPHENYLPHOSPHINE)COPPER(I) | 15709-76-9 [chemicalbook.com]
- 8. Chlorotris(triphenylphosphine)copper | 15709-76-9 [sigmaaldrich.com]
- 9. Chlorotris(triphenylphosphine)copper | CAS#:15709-76-9 | Chemsrc [chemsrc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
